Chloropupukeananin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H35ClO11 |
|---|---|
Molecular Weight |
643.1 g/mol |
IUPAC Name |
methyl (1S,3S,6R,7S)-7-chloro-4-[(1R,2R,5S,6S)-2-(2,6-dihydroxy-4-methylbenzoyl)oxy-5-hydroxy-1-(3-methylbut-2-enyl)-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-3-hydroxy-8-methoxy-6-methyl-2-oxotricyclo[4.3.1.03,7]deca-4,8-diene-1-carboxylate |
InChI |
InChI=1S/C33H35ClO11/c1-15(2)7-8-31-24(44-26(38)23-19(35)9-16(3)10-20(23)36)17(11-21(37)25(31)45-31)18-12-29(4)14-30(28(40)43-6)13-22(42-5)33(29,34)32(18,41)27(30)39/h7,9-13,21,24-25,35-37,41H,8,14H2,1-6H3/t21-,24+,25-,29-,30+,31+,32-,33-/m0/s1 |
InChI Key |
MEGLUXFWKWGEGT-BYNRCSGHSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)O)C(=O)O[C@@H]2C(=C[C@@H]([C@H]3[C@@]2(O3)CC=C(C)C)O)C4=C[C@]5(C[C@@]6(C=C([C@]5([C@]4(C6=O)O)Cl)OC)C(=O)OC)C)O |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)OC2C(=CC(C3C2(O3)CC=C(C)C)O)C4=CC5(CC6(C=C(C5(C4(C6=O)O)Cl)OC)C(=O)OC)C)O |
Synonyms |
chloropupukeananin |
Origin of Product |
United States |
Advanced Methodologies in Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
The foundational framework of Chloropupukeananin's structure was established through extensive Nuclear Magnetic Resonance (NMR) spectroscopy. capes.gov.bracs.org One-dimensional (1D) ¹H and ¹³C NMR spectra provided the initial inventory of protons and carbons, respectively, while two-dimensional (2D) NMR experiments were crucial for assembling the molecular connectivity and determining the relative stereochemistry.
Detailed analysis of experiments such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) allowed for the unambiguous assignment of proton and carbon signals and established the core tricyclo[4.3.1.0³,⁷]decane skeleton. amazonaws.com These experiments revealed long-range correlations that were instrumental in connecting the various structural fragments, including the sesquiterpenoid moiety and the 2,6-dihydroxy-4-methylbenzoic acid unit. tandfonline.com The complete ¹H and ¹³C NMR assignments, recorded in acetone-d6, were critical for defining the relative configuration of the molecule before its final confirmation by X-ray crystallography. amazonaws.com
Below are the detailed NMR spectroscopic data for this compound.
¹H and ¹³C NMR Data for this compound (in acetone-d₆)
| Position | δC (100 MHz) | δH (400 MHz, mult., J in Hz) |
|---|---|---|
| 1 | 82.2 | - |
| 2 | 52.8 | 2.65 (dd, 10.0, 5.0) |
| 3 | 43.1 | 2.58 (m) |
| 4 | 136.2 | 5.89 (d, 10.0) |
| 5 | 133.0 | 6.24 (d, 10.0) |
| 6 | 71.9 | 4.80 (s) |
| 7 | 56.5 | 2.55 (m) |
| 8 | 41.6 | 1.83 (dd, 13.0, 5.0), 1.65 (d, 13.0) |
| 9 | 40.5 | 2.30 (m), 1.95 (m) |
| 10 | 108.4 | - |
| 11 | 20.3 | 1.22 (s) |
| 12 | 27.6 | 1.18 (s) |
| 13 | 75.2 | - |
| 14 | 33.1 | 2.10 (d, 15.0), 1.98 (d, 15.0) |
| 15 | 171.1 | - |
| 1' | 108.3 | - |
| 2' | 160.0 | - |
| 3' | 100.8 | 6.20 (s) |
| 4' | 162.0 | - |
| 5' | 111.9 | 6.20 (s) |
| 6' | 141.1 | - |
| 7' | 169.8 | - |
| 8' | 24.1 | 2.41 (s) |
| 2'-OH | - | 9.80 (s) |
| 4'-OH | - | 9.77 (s) |
Data sourced from supporting information of Liu et al., 2008. acs.orgamazonaws.com
X-ray Crystallographic Analysis for Absolute Configuration Determination
While NMR spectroscopy was powerful in determining the planar structure and relative stereochemistry, single-crystal X-ray crystallography provided the definitive and unambiguous confirmation of the molecular structure and, crucially, its absolute configuration. nih.govacs.org The successful cultivation of suitable crystals of this compound allowed for diffraction analysis, which confirmed the complex, highly functionalized tricyclo[4.3.1.0³,⁷]decane core that had been proposed based on NMR data. capes.gov.br
A key feature of the molecule, the presence of a chlorine atom, was particularly advantageous for this analysis. The anomalous dispersion effect from the chlorine atom enabled the confident determination of the absolute stereochemistry of all chiral centers within the molecule. tandfonline.com This crystallographic analysis solidified the structure of this compound as the first chlorinated pupukeanane derivative discovered. tandfonline.comnih.gov
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₃H₃₄ClIO₁₁ |
| Formula Weight | 792.96 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 11.234(2) |
| b (Å) | 16.513(3) |
| c (Å) | 18.987(4) |
| Volume (ų) | 3521.1(12) |
| Z | 4 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0476, wR₂ = 0.0883 |
Data sourced from Liu et al., 2008. amazonaws.com (Note: The reported crystallographic data is for an iodinated derivative used for the analysis)
Complementary Spectroscopic Techniques in Structural Characterization
Alongside NMR and X-ray crystallography, a suite of other spectroscopic methods provided complementary data essential for a comprehensive structural characterization. amazonaws.com
High-Resolution Mass Spectrometry (HRESIMS): This technique was employed to determine the precise molecular formula of this compound. The analysis yielded a molecular formula of C₃₃H₃₄ClO₁₁, which was consistent with the structures proposed by NMR and confirmed by X-ray diffraction. amazonaws.com
Infrared (IR) Spectroscopy: IR analysis was used to identify the key functional groups present in the molecule. The spectrum showed characteristic absorption bands indicating the presence of hydroxyl (-OH) groups, as well as carbonyl (C=O) groups within ester and ketone functionalities. amazonaws.com
Ultraviolet (UV) Spectroscopy: The UV spectrum, recorded in methanol (B129727), revealed absorption maxima that are characteristic of the benzoyl chromophore within the structure, providing further electronic information about the molecule. amazonaws.com
Optical Rotation: The specific rotation of this compound was measured and recorded as [α]D +32 (c 0.1, CH₃OH), confirming the chiral nature of the molecule and providing a value for its enantiomeric form. amazonaws.com
Together, these techniques provided a multi-faceted and robust body of evidence that led to the complete and confident elucidation of the complex structure of this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| iso-A82775C |
Biosynthetic Pathways and Mechanistic Investigations
Biological Origin and Microbiological Context
Identification of Pestalotiopsis fici as the Primary Producer Organism
Chloropupukeananin was first isolated from the endophytic fungus Pestalotiopsis fici. nih.govacs.orgcapes.gov.br This fungus was found living within the tissues of a plant, a characteristic of endophytic organisms. acs.orgcapes.gov.br The discovery of this compound from P. fici highlighted the potential of endophytic fungi as a source of novel and bioactive natural products. acs.org Specifically, the strain W106-1/CGMCC3.15140 of Pestalotiopsis fici, an endophyte of tea, is known to produce this compound. nih.gov Further chemical investigations into this particular fungus have led to the isolation of over 70 new natural products, demonstrating its prolific capacity for producing a diverse array of secondary metabolites. tandfonline.com
Ecological Role of Endophytic Fungi in the Production of Secondary Metabolites
Endophytic fungi, which reside within plant tissues without causing disease, play a crucial role in the host plant's ecology. ekb.eg They are known to contribute to the host's health, stress resilience, and nutrient acquisition. ekb.eg A key aspect of this symbiotic relationship is the production of secondary metabolites by the fungi. ekb.egmdpi.comfrontiersin.org These compounds can offer protection to the host plant against various biotic stresses, such as pathogens and herbivores, and abiotic stresses like drought and salinity. ekb.eg
The production of a wide array of secondary metabolites, including alkaloids, terpenoids, and flavonoids, by endophytic fungi is a recognized mechanism for enhancing the host plant's defense systems. ekb.eg The synthesis of these bioactive compounds is believed to be a result of the co-evolution of the endophyte and its host plant, shaping their communication and adaptation to different environments. frontiersin.org In some cases, these fungal metabolites can accumulate in plant tissues and provide defense against a range of threats. tandfonline.com The diverse chemical structures produced by endophytic fungi like Pestalotiopsis fici underscore their ecological importance and their potential as a source for novel bioactive compounds. tandfonline.com
Genomic Analysis and Characterization of Putative Biosynthetic Gene Clusters in Producer Strains
Genomic analysis of Pestalotiopsis fici has provided significant insights into its capability for producing a rich array of secondary metabolites. The genome of P. fici strain W106-1/CGMCC3.15140 contains a large number of genes dedicated to secondary metabolite synthesis. nih.gov These include 27 polyketide synthases (PKSs), 12 non-ribosomal peptide synthases (NRPSs), and numerous other enzymes associated with the production of diverse chemical compounds. nih.gov
These genes are organized into 74 secondary metabolite clusters. nih.gov Notably, the genome shows an expansion of putative Diels-Alderase genes, which are enzymes that can catalyze Diels-Alder reactions, a key step in the proposed biosynthesis of this compound. nih.govchemrxiv.org
Specific biosynthetic gene clusters in P. fici have been identified. For instance, the gene cluster responsible for the biosynthesis of pestheic acid, a precursor to this compound, has been located and characterized. secondarymetabolites.org Additionally, the iac gene cluster, which mediates the biosynthesis of iso-A82775C, another key precursor, has also been identified. mdpi.com Within this cluster, the gene iacE encodes a prenyltransferase, and iacF is believed to encode an oxidoreductase involved in epoxidation. uniprot.org Studies involving the deletion and expression of genes within the melanin (B1238610) biosynthetic gene cluster (Pfma) have also provided a deeper understanding of the regulation of secondary metabolism in P. fici. nih.govnih.gov
Proposed Biosynthetic Cascade Elucidation
Identification and Mechanistic Role of Biosynthetic Precursors
The proposed biosynthesis of this compound is a complex process involving key precursor molecules and a series of chemical transformations. mdpi.comresearchgate.netdntb.gov.ua
(+)-iso-A82775C has been identified as a crucial biosynthetic precursor for this compound. nih.govcapes.gov.bracs.orgnih.govresearchgate.net It is a cyclohexene (B86901) epoxide with an unsaturated C5 side chain. acs.org The biosynthesis of the this compound family of natural products is thought to begin with an intermolecular Diels-Alder reaction between (+)-iso-A82775C and another precursor, (-)-maldoxin. chemrxiv.orgmdpi.comresearchgate.netdntb.gov.uaresearchgate.net
(−)-Maldoxin
Key Pericyclic and Rearrangement Reactions
The assembly of this compound's complex core structure is hypothesized to proceed through a cascade of elegant chemical reactions, a sequence that has been mimicked in biomimetic total synthesis efforts. chemrxiv.orgnih.gov This sequence involves a key cycloaddition, an intramolecular cyclization, and a final group migration. mdpi.com
The cornerstone of the this compound biosynthesis is a proposed intermolecular reverse electron-demanding Diels-Alder reaction between the diene, (−)-maldoxin, and the dienophile, (+)-iso-A82775C. mdpi.comresearchgate.net This cycloaddition reaction forms a highly functionalized bicyclo[2.2.2]octane skeleton. mdpi.com Synthetic studies have explored this reaction under various conditions. For instance, reacting (+)-iso-A82775C and (−)-maldoxin under high pressure for 64 hours yielded the desired Si-syn cycloadduct (7) and the subsequent carbonyl-ene product (11), along with the Si-anti cycloadduct (6). mdpi.com The isolation of multiple isomers, known as chloropestolides, from natural sources demonstrates that in nature, this Diels-Alder reaction can produce various stereoisomers. mdpi.comresearchgate.net
A related intermolecular Diels-Alder reaction between siccayne and (−)-maldoxin has been studied to probe the reaction's selectivity, yielding chloropestolides H–K. The product ratios were found to be sensitive to the solvent used, which may have implications for understanding the natural biosynthetic environment. researchgate.netchemrxiv.org
Table 1: Product Distribution in the Intermolecular Diels-Alder Reaction of Siccayne and (−)-Maldoxin
| Solvent | Product Ratio (21:22:23:24) |
|---|---|
| CH₂Cl₂ | 14:44:36:6 |
| Solvent-free (neat) | 9:32:51:8 |
Data sourced from synthetic studies mimicking the biosynthetic pathway. researchgate.net
Following the initial Diels-Alder cycloaddition, an intramolecular carbonyl-ene reaction is proposed to occur. mdpi.com This key step transforms the bicyclo[2.2.2]octane skeleton of the initial adduct into the characteristic chlorinated tricyclo[4.3.1.03,7]decane core of this compound. mdpi.comresearchgate.net The reaction takes place between a ketone derived from the maldoxin (B1254024) precursor and the allene (B1206475) moiety from the iso-A82775C precursor. mdpi.com In laboratory syntheses, this cascade has been achieved by heating the Diels-Alder reaction mixture after the initial cycloaddition is complete, successfully forming the tricyclic framework. mdpi.comchemrxiv.org
The final proposed step in the biosynthesis is the migration of the p-orsellinate group. mdpi.comresearchgate.net In this transformation, the p-orsellinate moiety moves to an adjacent hydroxyl group (C18-OH) on the tricyclic core to yield the final structure of this compound. mdpi.comresearchgate.net This migration has been successfully replicated in the laboratory as the final step of a one-pot biomimetic total synthesis, typically accomplished by treating the precursor with a strong base, such as potassium tert-butoxide (KOt-Bu), in a suitable solvent like dimethylformamide (DMF). mdpi.com
Intramolecular Carbonyl-Ene Reaction
Investigations into Enzymatic Catalysis in Biosynthesis
A significant question in the biosynthesis of this compound is the extent of enzymatic control, particularly over the key intermolecular Diels-Alder reaction. chemrxiv.orgacs.org While enzymes are clearly involved in forming the precursors like pestheic acid, the involvement of a specific "Diels-Alderase" for the cycloaddition remains uncertain. nih.govebi.ac.uk
The isolation of multiple stereoisomers (chloropestolides) from nature suggests that the Diels-Alder reaction exhibits poor selectivity, which is contrary to typical highly selective enzymatic reactions. mdpi.comresearchgate.net This has led to the hypothesis that this crucial cycloaddition might be a spontaneous, non-enzymatic event. mdpi.com
However, other evidence suggests an enzyme may indeed be involved. Studies on the Diels-Alder reaction between siccayne and (−)-maldoxin showed that the product ratios varied with solvent polarity, and no tested organic solvent could replicate the specific isomer ratio found in nature. chemrxiv.org This suggests that the reaction environment is not a simple aqueous or lipophilic medium, pointing towards the possibility of a heterodimeric Diels-Alderase that catalyzes the reaction and influences its stereochemical outcome. chemrxiv.orgacs.orgchemrxiv.org If confirmed, such an enzyme would be a rare example of an intermolecular Diels-Alderase capable of constructing a complex bicyclo[2.2.2]octane system. mdpi.comchemrxiv.org
Hypothesis and Exploration of Diels-Alderase Involvement in Intermolecular Cycloadditions
The formation of the characteristic tricyclo[4.3.1.03,7]decane core of this compound is hypothesized to proceed through an intermolecular Diels-Alder reaction between two precursors: (+)-iso-A82775C and (−)-maldoxin. researchgate.netmdpi.comdntb.gov.uaacs.org This cycloaddition is a critical step in the biosynthetic cascade, leading to the formation of a bicyclo[2.2.2]octane skeleton which is a key intermediate. mdpi.com
The potential involvement of a Diels-Alderase, an enzyme that catalyzes Diels-Alder reactions, has been a central theme in the study of this compound's biosynthesis. chemrxiv.orgchemrxiv.org While many natural products can be formed through spontaneous cycloadditions, the possibility of an enzymatic catalysis for this specific intermolecular reaction is intriguing. chemrxiv.org The chemical synthesis of the this compound family of compounds through Diels-Alder reactions serves as a valuable tool to probe the mechanism of biosynthesis and to infer the potential role of an enzyme. mdpi.com If an enzyme is indeed involved, it would represent a rare example of an intermolecular Diels-Alderase capable of constructing a highly functionalized bicyclo[2.2.2]octane framework. mdpi.com
Biomimetic total synthesis efforts have provided insights into this hypothesis. chemrxiv.orgchemrxiv.org The fact that chemical synthesis under various conditions can yield the natural products suggests that the reaction can proceed without enzymatic catalysis. However, the observed selectivity in some biomimetic studies, which differs from what is found in nature, has led researchers to propose that an enzyme likely plays a role in the biosynthesis of the this compound family. chemrxiv.orgchemrxiv.org The isolation of multiple isomeric products from the fungal source, including those from both reverse and normal electron-demand Diels-Alder reactions, further complicates the picture and suggests a potentially complex or promiscuous catalytic process if an enzyme is involved. mdpi.comchemrxiv.org
Analysis of Stereoselectivity and Facial Selectivity in Biosynthetic Steps
A critical aspect of the proposed Diels-Alder reaction in the biosynthesis of this compound is its stereoselectivity and facial selectivity. The dienophile, (+)-iso-A82775C, can approach the diene, (−)-maldoxin, from either the Re or Si face, and in a syn or anti orientation. mdpi.com This can theoretically lead to the formation of multiple stereoisomers.
Investigations into the non-enzymatic, biomimetic synthesis have revealed preferences for certain stereochemical outcomes. For instance, the reaction between siccayne and (−)-maldoxin in dichloromethane (B109758) showed a preference for the Si face, yielding a mixture of four cycloadducts. researchgate.netmdpi.com In another study, the high-pressure reaction between enantiopure (+)-iso-A82775C and (−)-maldoxin yielded predominantly the Si-syn and Si-anti cycloadducts, with no other isomers detected. mdpi.com
The isolation of a variety of chloropestolides, which are isomers resulting from the Diels-Alder reaction, from the producing organism suggests that in nature, the reaction may not be as selective as observed in some chemical syntheses. mdpi.comchemrxiv.org This observation has been interpreted in a couple of ways. One possibility is that a Diels-Alderase enzyme is involved, but it exhibits a degree of promiscuity, leading to the formation of multiple products. chemrxiv.org An alternative hypothesis is that the reaction proceeds non-enzymatically within the cellular microenvironment, and the observed product distribution is a result of the inherent reactivity of the precursors under those specific conditions. chemrxiv.org The stereospecific formation of a single diastereomer in the dimerization of a related compound has been explained by a preference for reaction from the face opposite the more electron-donating substituent. nih.gov
The table below summarizes the observed product ratios in a biomimetic intermolecular Diels-Alder reaction between siccayne and (−)-maldoxin in dichloromethane, demonstrating the facial selectivity.
| Cycloadduct | Ratio | Facial Approach |
| Chloropestolide H | 14% | Re-syn |
| Chloropestolide I | 44% | Si-syn |
| Chloropestolide J | 36% | Si-anti |
| Chloropestolide K | 6% | Re-anti |
Influence of Microenvironmental Factors on Biosynthetic Pathway Progression
The progression of the this compound biosynthetic pathway is likely influenced by various microenvironmental factors within the fungal cells. nih.govfrontiersin.org These factors can include the solvent environment, pH, and the presence of other cellular components that can act as catalysts or influence the conformation of the reacting molecules.
Studies on the biomimetic synthesis of chloropestolides H-K have demonstrated a significant solvent effect on the product ratio of the intermolecular Diels-Alder reaction. researchgate.netchemrxiv.orgnih.gov For example, the ratio of the cycloadducts, particularly between the Si-syn and Si-anti products, was found to be dependent on the solvent basicity. researchgate.net The reaction in a mixture of methanol (B129727) and water, which can simulate biosynthetic conditions, led to a different product ratio compared to reactions in organic solvents. chemrxiv.org This suggests that the aqueous environment of the cell could play a crucial role in directing the stereochemical outcome of the reaction.
Furthermore, the application of high pressure has been shown to accelerate the intermolecular Diels-Alder reaction between (+)-iso-A82775C and (−)-maldoxin, although it did not appear to affect the facial selectivity. mdpi.comchemrxiv.org This indicates that physical parameters within the cellular environment could also influence the rate of the biosynthetic steps. The observation that different solvent conditions in chemical synthesis can modulate the product distribution reinforces the idea that the specific microenvironment of the producing organism is a key determinant of the final array of natural products. chemrxiv.org The inability of hydrophilic solvents to replicate the isolated product ratios suggests that the biosynthetic process is not simply occurring in an aqueous solution but within a more complex and organized cellular matrix. chemrxiv.org
The table below illustrates the effect of the solvent on the product ratio of the intermolecular Diels-Alder reaction between siccayne and (−)-maldoxin.
| Solvent | Product Ratio (H:I:J:K) |
| Dichloromethane | 14:44:36:6 |
| Methanol/Water | 4:11:74:11 |
Chemical Synthesis and Synthetic Strategies
Total Synthesis Approaches to Chloropupukeananin
The total synthesis of this compound has been achieved through approaches that often mirror the proposed biosynthetic pathway, showcasing the power of biomimetic synthesis in tackling complex molecular architectures.
The cornerstone of the biomimetic approach to (+)-Chloropupukeananin is the strategic union of its two biosynthetic precursors, (+)-iso-A82775C and (−)-maldoxin. mdpi.comchemrxiv.org The synthetic design hinges on a key intermolecular Diels-Alder reaction between these two fragments, followed by an intramolecular carbonyl-ene reaction. researchgate.netchemrxiv.org This sequence elegantly constructs the core tricyclic skeleton of the target molecule.
A significant achievement in the synthesis of this compound was the development of a one-pot cascade methodology that mimics the proposed biosynthetic sequence. mdpi.com This approach combines the crucial intermolecular Diels-Alder reaction and the intramolecular carbonyl-ene reaction into a single, efficient operation. chemrxiv.orgchemrxiv.org
| Reaction Sequence Data | |
| Reaction Type | One-Pot Biomimetic Cascade |
| Precursors | (+)-iso-A82775C and (−)-maldoxin |
| Key Steps | 1. Intermolecular Diels-Alder Reaction2. Intramolecular Carbonyl-Ene Reaction3. Migration of p-orsellinate group |
| Conditions | Atmospheric pressure, 5 °C for 7 days, then 60 °C for 9 hours |
| Yield of (+)-1 | 64% |
The synthesis of this compound is fraught with challenges, primarily stemming from its complex, chlorinated tricyclo[4.3.1.03,7]decane core and its dense stereochemical array. mdpi.comnih.gov One of the fundamental issues is the selective introduction of the chlorine atom, as direct chlorination of related structures often suffers from a lack of selectivity. mdpi.comresearchgate.net
A major stereochemical hurdle lies in controlling the facial selectivity of the key intermolecular Diels-Alder reaction. chemrxiv.orgchemrxiv.org Studies have shown that the ratio of diastereomeric cycloadducts can be influenced by the reaction solvent, suggesting that solvent basicity plays a role in the transition state. researchgate.net While high-pressure conditions were found to accelerate the reaction, they did not significantly alter the facial selectivity. researchgate.net The inherent low facial selectivity in non-enzymatic reactions suggests that in the natural biosynthetic pathway, a specific Diels-Alderase enzyme is likely involved to enforce the correct stereochemical outcome. chemrxiv.orgchemrxiv.org The successful laboratory synthesis relies on carefully optimized conditions to favor the desired stereoisomer, which is formed as the major product alongside other diastereomers. mdpi.com
One-Pot Cascade Synthesis Methodologies
Enantioselective Synthesis of Biosynthetic Precursors
The total synthesis of this compound is critically dependent on the ability to produce its biosynthetic precursors, (+)-iso-A82775C and (−)-maldoxin, in optically pure form. mdpi.com This has spurred the development of dedicated enantioselective synthetic routes for each of these key fragments.
Key features of the successful strategy include:
Enantioselective Diels-Alder Reaction: The synthesis commenced with an enantioselective Diels-Alder reaction between 4-bromo-3-hydroxy-2-pyrone and methyl 2-chloroacrylate (B1238316). This reaction was catalyzed by the organocatalyst cinchonine (B1669041), a cinchona alkaloid, to establish the initial chirality of the molecule. acs.orgnih.govacs.org
Axially Chiral Vinylallene Formation: A critical and challenging step was the installation of the labile axially chiral vinylallene moiety. This was accomplished via an anti-selective Cu-mediated SN2′ reaction, which successfully transferred chirality from a stereocenter to the allene (B1206475) axis. researchgate.netacs.orgnih.gov
This synthetic route provided access to (+)-iso-A82775C on a sub-gram scale, enabling further studies toward the biomimetic synthesis of this compound. chemrxiv.orgacs.org
| Key Reaction | Catalyst/Reagent | Feature |
| Enantioselective Diels-Alder | Cinchonine (organocatalyst) | Establishes initial stereocenter |
| SN2′ Reaction | Copper-mediated | Forms axially chiral vinylallene |
The synthesis is characterized by two key transformations:
Intramolecular SNAr Reaction: The synthesis of the precursor, pestheic acid, was achieved using an intramolecular SNAr (nucleophilic aromatic substitution) reaction. acs.orgresearchgate.netfigshare.com This strategy effectively constructed the core dibenzofuranone-like structure.
Catalytic Enantioselective Oxidative Dearomatization: The crucial asymmetric step involved the oxidative dearomatization of pestheic acid. This was achieved using a chiral hypervalent iodine catalyst (Ishihara catalyst) to convert the planar aromatic precursor into the chiral spirocyclic dienone structure of (−)-maldoxin with high enantioselectivity. mdpi.comacs.orgresearchgate.net The reaction was optimized to proceed efficiently on a gram scale, providing a reliable supply of this essential biosynthetic precursor. acs.org
Strategies for the Enantioselective Synthesis of (+)-iso-A82775C
Mechanistic Studies and Model Reactions in Chemical Synthesis
The synthesis of this compound, a complex natural product, has spurred significant investigation into the key chemical transformations that form its intricate skeleton. mdpi.comresearchgate.net Central to its proposed biosynthetic pathway is an intermolecular Diels-Alder reaction, followed by a carbonyl-ene reaction. mdpi.comresearchgate.netresearchgate.net Synthetic chemists have employed model systems to probe the feasibility and mechanics of these reactions, providing foundational insights for the total synthesis of the natural product itself. mdpi.com
To explore the crucial intermolecular Diels-Alder cycloaddition, researchers have utilized simplified model compounds that mimic the core reactivity of the natural biosynthetic precursors, (+)-iso-A82775C and (−)-maldoxin. mdpi.comresearchgate.net Initial studies by Yu and Snyder in 2011 involved the reaction of a synthetic racemic form of the maldoxin (B1254024) precursor with an achiral vinylallene under thermal conditions (75 °C for 24 hours). mdpi.com
Further model studies used optically pure compounds to better understand the stereochemical outcomes. For instance, the reaction between model compounds (+)-83 and (−)-84 (representing the natural combination of precursors) was investigated under high-pressure conditions (1.0 GPa). mdpi.com This reaction successfully yielded the desired tricyclic compound 85 in 70% yield, alongside an anti-cycloadduct (86) in 20% yield, confirming the viability of the Diels-Alder approach to construct the core bicyclo[2.2.2]octane skeleton. mdpi.com These model reactions were instrumental in establishing that while the Diels-Alder reaction was feasible, conditions such as high pressure were necessary to achieve reasonable yields and efficiency, as thermal conditions or the use of Lewis acids often resulted in low yields. mdpi.com
A key finding from these model systems was the proposed cascade reaction sequence, where the initial intermolecular Diels-Alder cycloaddition is followed by an intramolecular carbonyl-ene reaction to forge the final tricyclo[4.3.1.03,7]decane core of this compound. mdpi.comnih.gov The biomimetic synthesis of an advanced model compound showcased this cascade, which proceeded through an enantiomer-differentiating Diels-Alder/carbonyl-ene sequence. acs.orgnih.gov
A significant challenge in the synthesis of this compound is controlling the stereochemistry of the Diels-Alder reaction. The cycloaddition can result in multiple isomers depending on the facial selectivity (the diene being approached from its Re or Si face) and the orientation of the reactants (syn or anti). mdpi.com
In the reaction between the biosynthetic precursors (+)-iso-A82775C and (−)-maldoxin, the dienophile can approach the Re- or Si-face of the diene, (−)-maldoxin. mdpi.com Studies using optically pure precursors revealed a strong preference for the dienophile to approach the Si-face of (−)-maldoxin. mdpi.comresearchgate.net In the chemical synthesis, this high facial selectivity resulted in the formation of only two major cycloadducts: the Si-syn adduct, which leads to this compound, and the Si-anti adduct. chemrxiv.orgchemrxiv.org This is in contrast to the biosynthesis, where all four possible reverse-electron-demand cycloadducts have been isolated, suggesting the involvement of an enzyme that modulates this selectivity in nature. mdpi.comchemrxiv.org
The observed Si-face selectivity in the chemical synthesis is attributed to stabilizing hydrogen bonding networks in the transition state. chemrxiv.orgchemrxiv.org It is postulated that hydrogen bonds form between the C16-alcohol group of (+)-iso-A82775C and the two carbonyl oxygen atoms of (−)-maldoxin, which preferentially stabilizes the Si-syn transition state. chemrxiv.org
Novel synthetic methodologies have also been developed to control stereochemistry earlier in the synthetic sequence. For example, the enantioselective total synthesis of the precursor (+)-iso-A82775C was achieved using an organocatalyzed Diels-Alder reaction. researchgate.net The reaction of 4-bromo-3-hydroxy-2-pyrone with methyl 2-chloroacrylate in the presence of the organocatalyst cinchonine yielded the desired endo cycloadduct with controlled stereochemistry, which was then elaborated to form the natural product precursor. mdpi.comresearchgate.net
Reaction conditions have a profound impact on the efficiency and selectivity of the key cycloaddition reactions in the synthesis of this compound and related compounds. mdpi.com
High Pressure: High-pressure conditions (typically 1.0 GPa) have been shown to be crucial for the success of the intermolecular Diels-Alder reaction. mdpi.com Under thermal or Lewis acid-catalyzed conditions, the reaction between model compounds often proceeded with low yields. mdpi.com However, applying high pressure significantly accelerated the reaction rate, leading to improved yields of the desired cycloadducts. mdpi.comacs.orgnih.gov For example, in the reaction between the optically pure precursors (+)-iso-A82775C and (−)-maldoxin, the application of high pressure allowed the Diels-Alder reaction to reach near completion in 64 hours, yielding the desired carbonyl-ene product (derived from the initial Si-syn cycloadduct) in 71% yield. mdpi.com Interestingly, while high pressure dramatically increased the reaction rate, it did not affect the facial selectivity of the cycloaddition. mdpi.comchemrxiv.orgchemrxiv.org
Solvent Effects: The choice of solvent also plays a critical role in determining the product distribution of the Diels-Alder reaction, particularly in model systems. In the synthesis of chloropestolides via the reaction of siccayne and (−)-maldoxin, a study of common organic solvents revealed that the ratio of cycloadducts was dependent on the solvent basicity (SB). researchgate.net Specifically, the ratio of the Si-anti cycloadduct to the Si-syn cycloadduct increased as the solvent basicity value increased. researchgate.net A solvent-free reaction at room temperature also afforded a unique ratio of products. mdpi.comresearchgate.net This solvent-dependent selectivity further supports the hypothesis that an enzyme likely mediates the reaction in nature to overcome the inherent poor selectivity observed in chemical synthesis. chemrxiv.orgnih.gov
Table 1: Effect of Solvent on the Diels-Alder Reaction of Siccayne and (−)-Maldoxin. Product 22 is the Si-syn cycloadduct and product 23 is the Si-anti cycloadduct. Data sourced from Suzuki et al. researchgate.net
Control of Stereochemical Outcomes and Facial Selectivity in Cycloaddition Reactions
Development of Novel Synthetic Methodologies for the this compound Skeleton
The structural complexity of this compound has driven the development of novel and efficient synthetic strategies. A significant advancement has been the application of a biomimetic cascade reaction that constructs the core tricyclic skeleton in a highly convergent manner. nih.gov
One of the most concise approaches utilizes a reverse electron-demand Diels-Alder reaction followed by an intramolecular carbonyl-ene reaction sequence. nih.gov This strategy is directly inspired by the proposed biosynthetic pathway and allows for the rapid assembly of the highly functionalized tricyclo[4.3.1.03,7]decane core. mdpi.comresearchgate.netnih.gov
Furthermore, the culmination of mechanistic understanding and precursor synthesis has enabled a one-pot biomimetic total synthesis of this compound. mdpi.comresearchgate.net By combining the enantiomerically pure biosynthetic precursors, (+)-iso-A82775C and (−)-maldoxin, under optimized high-pressure conditions, chemists can trigger the Diels-Alder/carbonyl-ene cascade to produce the natural product. mdpi.com This one-pot synthesis, which mimics the proposed steps in the fungus Pestalotiopsis fici, represents a highly elegant and efficient methodology for accessing the complex this compound skeleton. mdpi.comresearchgate.net The development of organocatalytic methods for the asymmetric synthesis of key precursors has also been a critical innovation, enabling access to optically pure materials required for these advanced strategies. mdpi.comresearchgate.net
Chemical Ecology and Bioprospecting Perspectives
Significance of Endophytic Fungi as a Source of Unique and Complex Metabolites
Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a significant and largely untapped reservoir of novel bioactive compounds. bohrium.comscielo.br These fungi have co-evolved with their host plants for millions of years, developing unique biosynthetic pathways to produce a wide array of complex secondary metabolites. nih.gov This intimate, long-standing relationship has equipped endophytic fungi with the ability to synthesize compounds that can be beneficial for the host's survival, helping it to resist biotic and abiotic stresses. scielo.brnih.gov
The chemical diversity produced by endophytic fungi is vast, spanning numerous classes of compounds including alkaloids, terpenoids, steroids, flavonoids, and polyketides. nih.govfrontiersin.org These metabolites are of significant interest for pharmaceutical and agricultural applications due to their diverse biological activities, which include antimicrobial, anticancer, antioxidant, and immunosuppressive properties. bohrium.comscielo.brresearchgate.net In some cases, endophytic fungi can produce the same or structurally similar bioactive compounds as their host plants, offering a sustainable and culturable alternative source for valuable natural products that may be difficult to obtain from rare or slow-growing plants. bohrium.comnih.gov
The sheer number of plant species, each potentially hosting numerous endophytic fungi, suggests an immense and underexplored fungal biodiversity. bohrium.com It is estimated that there may be over one million different endophytic fungal species, yet only a small fraction has been isolated and chemically investigated. bohrium.comnih.gov This highlights the enormous potential of endophytic fungi as a source for discovering unique chemical structures and novel therapeutic agents. bohrium.comresearchgate.net The isolation of Chloropupukeananin from the endophytic fungus Pestalotiopsis fici is a prime example of the novel chemistry that can be uncovered from these organisms. nih.govnih.gov
Broader Ecological Implications and Interactions of this compound and its Analogues within Fungal-Host Environments
This compound is a chlorinated sesquiterpenoid with a unique tricyclo[4.3.1.03,7]decane skeleton. nih.gov It was first isolated from Pestalotiopsis fici, an endophytic fungus found living within a tea plant (Camellia sinensis). nih.govmdpi.com The discovery of such a complex molecule from an endophyte underscores the intricate chemical relationships that exist between fungi and their hosts.
The genome of Pestalotiopsis fici has been sequenced, revealing a high number of gene clusters associated with secondary metabolite synthesis. nih.govjabonline.in This genetic evidence points to a lifestyle strategy that relies heavily on chemical interactions. The genome contains a significant number of genes for polyketide synthases (PKSs) and non-ribosomal peptide synthases (NRPSs), which are responsible for producing a wide range of natural products. nih.gov The presence of genes for putative Diels-Alderase enzymes is particularly noteworthy, as this type of reaction is proposed to be a key step in the biosynthesis of the complex core structure of this compound. nih.govnih.govmdpi.com
The biosynthesis of this compound is believed to involve a complex cascade of reactions, including an intermolecular Diels-Alder reaction between proposed precursors like iso-A82775C and maldoxin (B1254024), followed by a carbonyl-ene reaction. nih.govmdpi.com The isolation of several related compounds, such as chloropupukeanolides and chloropestolides, from the same fungus provides further insight into this intricate biosynthetic pathway and the chemical richness of this single organism. mdpi.comjabonline.inresearchgate.net These compounds, with their structural diversity and biological activities, likely play varied roles in the ecological interactions of P. fici, from defense to signaling within the host plant environment. jabonline.in This complex chemistry highlights the fungus's adaptation to its endophytic niche and its potential as a source of valuable bioactive molecules. nih.gov
The table below lists this compound and some of its related metabolites isolated from Pestalotiopsis species.
| Compound Name | Chemical Class | Biological Activity Noted |
| This compound | Sesquiterpenoid | Inhibits HIV-1 replication, weak antibacterial activity. nih.govmdpi.com |
| Chloropestolide A | Polyketide | Cytotoxic activity against human cancer cell lines. researchgate.net |
| Chloropupukeanolide A | Sesquiterpenoid derivative | Cytotoxic activity against human cancer cell lines. researchgate.net |
| iso-A82775C | Sesquiterpenoid | Proposed biosynthetic precursor of this compound. mdpi.com |
| Maldoxin | Polyketide | Proposed biosynthetic precursor of this compound. mdpi.com |
| Pestalofones C and E | Furanones | Antifungal activity against Aspergillus fumigatus. researchgate.net |
Q & A
Q. What are the key structural features of chloropupukeananin, and how were they elucidated?
this compound is characterized by a tricyclo-[4.3.1.0³,⁷]-decane (pupukeanane) skeleton with a sesquiterpenoid moiety and a 2,6-dihydroxy-4-methylbenzoic acid unit connected via an ester bond. Its structure was determined using nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray crystallography, which confirmed the absolute configuration of chiral centers, including the chlorine atom at C-12 . The pupukeanane core, rare in fungal metabolites, was identified through comparative analysis with known terpenoid frameworks .
Q. How is this compound isolated from Pestalotiopsis fici, and what purification methods are recommended?
this compound is isolated via solvent extraction (e.g., ethyl acetate) of fungal mycelia or culture broth, followed by chromatographic techniques such as silica gel column chromatography and preparative HPLC. Purity is validated using HPLC-DAD/ELSD and mass spectrometry. Researchers should optimize solvent systems (e.g., hexane/ethyl acetate gradients) to separate this compound from co-eluting precursors like iso-A82775C .
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Key techniques include:
- 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to map carbon-proton correlations and establish connectivity.
- HR-ESI-MS for molecular formula determination.
- X-ray crystallography for absolute configuration analysis, particularly for chlorinated centers.
- Electronic Circular Dichroism (ECD) to resolve stereochemical ambiguities in chiral moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in Diels-Alder reaction outcomes during this compound synthesis?
Q. What experimental strategies can validate the role of CsdA/RsdA proteins in this compound biosynthesis?
Transcriptomic and metabolomic analyses of ΔcsdA and ΔrsdA mutants in P. fici revealed >8-fold downregulation of iso-A82775C (a precursor). Methodological steps include:
Q. How do researchers address low yields in the total synthesis of this compound?
Challenges include poor regioselectivity in Diels-Alder reactions and inefficient protection/deprotection steps. Solutions involve:
- Catalyst screening : Use chiral Lewis acids (e.g., Jacobsen’s catalysts) to enhance enantioselectivity.
- Alternative protecting groups : Replace tert-butyldimethylsilyl (TBS) with photolabile groups (e.g., nitroveratryl) for milder deprotection.
- Scale-up optimization : Employ flow chemistry for exothermic reactions (e.g., epoxidation) to improve safety and yield .
Q. What methodologies reconcile discrepancies in this compound’s reported bioactivity across studies?
Bioactivity variations (e.g., antitumor vs. antimicrobial) may stem from differences in assay conditions or impurity profiles. To standardize results:
- Purity thresholds : Require ≥95% purity (HPLC) for bioassays.
- Cell line authentication : Use STR profiling for cancer cell lines to ensure consistency.
- Dose-response curves : Compare EC₅₀ values across studies using standardized protocols (e.g., NIH/NCBI guidelines) .
Methodological Considerations for Reproducibility
- Data transparency : Publish full NMR assignments, crystallographic data (CCDC numbers), and HPLC chromatograms in supplementary materials .
- Strain deposition : Deposit fungal strains in public culture collections (e.g., CBS-KNAW) with accession numbers.
- Ethical compliance : Adhere to Nagoya Protocol guidelines for genetic resource utilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
